molecular formula C16H16O B570845 4-(4-Biphenylyl)butanal CAS No. 122854-65-3

4-(4-Biphenylyl)butanal

Cat. No.: B570845
CAS No.: 122854-65-3
M. Wt: 224.303
InChI Key: LWDLIPCWARWGPH-UHFFFAOYSA-N
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Description

4-(4-Biphenylyl)butanal is an organic compound with the molecular formula C16H16O It consists of a butanal group attached to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Biphenylyl)butanal can be synthesized through several methods. One common synthetic route involves the reaction of 4-biphenylacetic acid with acrolein. The reaction is typically carried out in the presence of catalysts such as 1,4-diaza-bicyclo[2.2.2]octane, tetrakis(acetonitrile)copper(I) hexafluorophosphate, and tetrabutylammonium tetrachloroferrate(III) in dichloromethane under UV-irradiation and an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalysts and reaction conditions can be optimized to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: 4-(4-Biphenylyl)butanoic acid.

    Reduction: 4-(4-Biphenylyl)butanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Biphenylyl)butanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of aldehydes with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)butanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The biphenyl moiety can participate in π-π interactions, influencing the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Biphenylyl)butanoic acid
  • 4-(4-Biphenylyl)butanol
  • 4-(4-Biphenylyl)butanone

Uniqueness

4-(4-Biphenylyl)butanal is unique due to the presence of both an aldehyde group and a biphenyl moiety This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis

Properties

IUPAC Name

4-(4-phenylphenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDLIPCWARWGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695516
Record name 4-([1,1'-Biphenyl]-4-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122854-65-3
Record name 4-([1,1'-Biphenyl]-4-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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